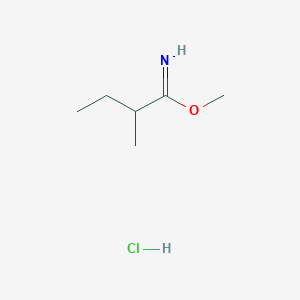
2-(Tert-butylamino)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Tert-butylamino)-5-nitrobenzonitrile” likely contains a tert-butylamino group, a nitro group, and a nitrile group attached to a benzene ring . The tert-butylamino group is a type of amine that is often used in organic synthesis due to its steric hindrance .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the benzene ring at the center with the tert-butylamino, nitro, and nitrile groups attached at the 2nd, 5th, and 1st positions respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the nitro group is often involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
- The synthesis of 2-aminobenzonitriles, including derivatives related to 2-(Tert-butylamino)-5-nitrobenzonitrile, through nitrosation reactions and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles showcases a method for preparing such compounds efficiently. This process involves tert-butylnitrite-mediated nitrosation, highlighting an inexpensive and scalable method for synthesizing benzoxazinones via intramolecular condensation, demonstrating the compound's utility in organic synthesis and methodology development (Chen et al., 2018).
Material Science and Engineering
- Studies on aromatic SNF approaches to fluorinated phenyl tert-butyl nitroxides have detailed the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. The process involves the interaction of fluoroaromatic compounds with tert-butylamine, followed by oxidation, leading to the creation of compounds with potential applications in material science, particularly due to their radical nature and interaction with copper complexes, suggesting utility in developing new materials with specific magnetic properties (Tretyakov et al., 2019).
Environmental Science and Biodegradation
- Research on the biodegradation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the environmental and biotechnological applications of compounds structurally similar to this compound. This study provides insight into the microbial degradation pathways of nitroaromatic compounds, which are crucial for environmental remediation and understanding the biotransformation mechanisms of persistent organic pollutants (Ghatge et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(tert-butylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYZDDENIXXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)
![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)


![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)




![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)
![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)
